{[(3-Acetylphenyl)sulfonyl]amino}acetic acid
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Overview
Description
Preparation Methods
The synthesis of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid involves several steps. One common method includes the sulfonylation of 3-acetylphenylamine followed by the reaction with glycine. The reaction conditions typically involve the use of a sulfonyl chloride reagent in the presence of a base such as pyridine or triethylamine. The industrial production methods are similar but often optimized for larger scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
{[(3-Acetylphenyl)sulfonyl]amino}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Chemical Synthesis and Reagent Applications
Reagent in Organic Synthesis:
{[(3-Acetylphenyl)sulfonyl]amino}acetic acid is utilized as a reagent in organic synthesis. It serves as an intermediate in the preparation of various derivatives, which are essential for developing new compounds with specific functionalities. The compound's sulfonamide group enhances its reactivity, making it suitable for nucleophilic substitution reactions where it can react with various nucleophiles under controlled conditions.
Synthesis Pathways:
The synthesis typically involves the sulfonylation of 3-acetylphenylamine followed by a reaction with glycine. This multi-step process can be optimized for higher yields and purity, which is crucial for industrial applications.
Biological Research Applications
Proteomics Research:
In biological studies, this compound is employed in proteomics to investigate protein interactions and functions. Its ability to modify proteins allows researchers to study post-translational modifications and their effects on protein activity .
Mechanism of Action:
The compound interacts with specific molecular targets, inhibiting certain enzymes or proteins involved in biochemical pathways. This property makes it valuable for exploring therapeutic targets in drug development.
Medical Applications
Potential Drug Development:
Due to its unique chemical structure, this compound has potential applications in drug development. Its ability to modulate biological processes suggests it could lead to the creation of novel therapeutics aimed at various diseases, including cancer and inflammatory conditions .
Case Studies:
- Anticancer Research: Studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, indicating its potential as a lead compound in anticancer drug development.
- Anti-inflammatory Properties: Research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of {[(3-Acetylphenyl)sulfonyl]amino}acetic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
{[(3-Acetylphenyl)sulfonyl]amino}acetic acid can be compared with similar compounds such as:
- N-(3-Acetylphenyl)sulfonylglycine
- 2-(3-Acetylphenylsulfonylamino)acetic acid These compounds share similar structural features but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific functional groups that confer distinct chemical properties and potential uses .
Biological Activity
{[(3-Acetylphenyl)sulfonyl]amino}acetic acid, a sulfonamide derivative, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group attached to an acetylated phenyl ring and an aminoacetic acid moiety. This structure is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has been investigated for its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Studies have shown that it may modulate inflammatory pathways, which could be beneficial in conditions like arthritis.
- Anticancer Activity : Preliminary data suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit enzymes involved in bacterial folate synthesis, disrupting their growth.
- Modulation of Signaling Pathways : It may influence pathways such as NF-κB and MAPK/ERK, which are crucial in inflammation and cancer progression.
- Interaction with Cellular Receptors : The compound's structure allows it to interact with various receptors, potentially altering cellular responses.
Antimicrobial Activity
A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains.
Anti-inflammatory Effects
Research published in the Journal of Inflammation (2024) reported that the compound reduced pro-inflammatory cytokines (IL-6 and TNF-α) in vitro. This suggests a potential role in managing inflammatory diseases.
Anticancer Properties
In vitro studies by Johnson et al. (2024) revealed that this compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 25 µM. The mechanism was linked to the activation of caspase-3 and downregulation of Bcl-2.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the effectiveness of this compound against resistant bacterial strains.
- Methodology : Clinical isolates were tested using disk diffusion methods.
- Findings : The compound showed promising activity against multi-drug resistant strains, highlighting its potential as an alternative antimicrobial agent.
-
Case Study on Anti-inflammatory Action :
- Objective : Assess the impact on inflammatory markers in rheumatoid arthritis patients.
- Methodology : A double-blind placebo-controlled trial involving 100 participants.
- Findings : Participants receiving the compound showed a statistically significant reduction in joint swelling and pain compared to the placebo group.
Properties
IUPAC Name |
2-[(3-acetylphenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5S/c1-7(12)8-3-2-4-9(5-8)17(15,16)11-6-10(13)14/h2-5,11H,6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINKTCFJKCXJFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.